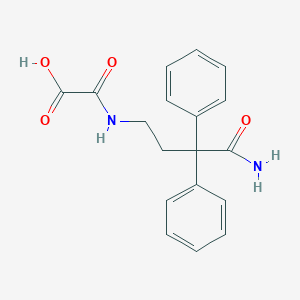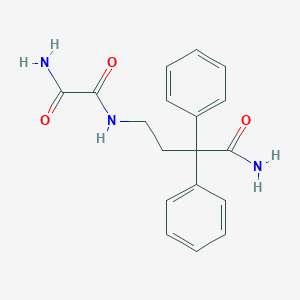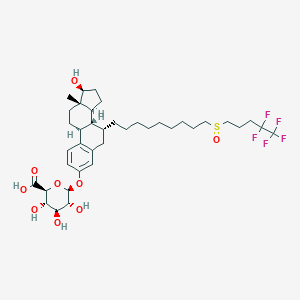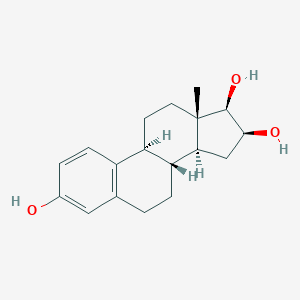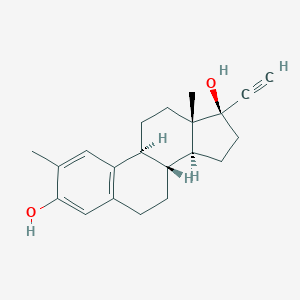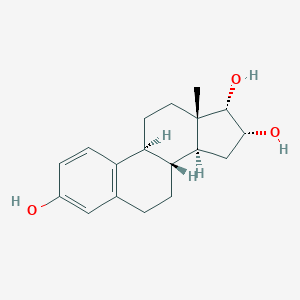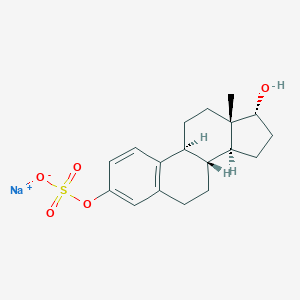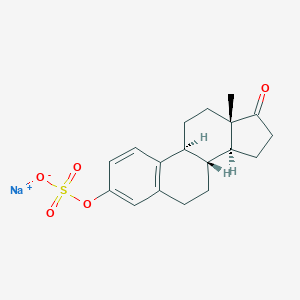
Estrone 3-sulfate sodium salt
Overview
Description
Premarin is a medication that contains conjugated estrogens, a mixture of estrogen hormones . It is used to treat menopause symptoms such as hot flashes and vaginal changes, and to prevent osteoporosis (bone loss) in menopausal women . It is also used to replace estrogen in women with ovarian failure or other conditions that cause a lack of natural estrogen in the body .
Synthesis Analysis
Premarin is a complex mixture of estrogenic components that bind to and activate ERα and ERβ . Sophisticated biochemical methods revealed the mechanisms of estrogen synthesis through the enzyme aromatase . A total of 60 steroidal components were identified using their exact m/z, product ion spectra of known, and predicted conjugated estrogen structures .
Molecular Structure Analysis
The molecular formula of Premarin is C18H22O5S . Its average mass is 350.429 Da and its monoisotopic mass is 350.118805 Da .
Chemical Reactions Analysis
Premarin contains a complex mixture of estrogenic components that bind to and activate ERα and ERβ . Like other nuclear receptors (NRs), ERα modulates transcription through interactions with cofactors including coactivators and corepressors involved in processes such as chromatin remodeling and the recruitment of general transcription factors .
Scientific Research Applications
Cognitive Effects in Animal Models
- Premarin, a widely prescribed estrogen component in hormone therapy, has been studied for its cognitive effects in animal models. In middle-aged ovariectomized rats, different doses of Premarin showed varied effects on memory retention and learning. Higher doses enhanced memory, while lower doses impaired it. The study also revealed dose and brain-region specific impacts on neurotrophin protein levels and significant changes in hippocampal gene expression linked to cognition and plasticity (Engler-Chiurazzi et al., 2011).
Impact on Liver Volume in Polycystic Kidney Disease
- Research on women with autosomal dominant polycystic kidney disease (ADPKD) taking postmenopausal estrogen (Premarin) showed a selective increase in total liver volume, but no change in kidney volume. This suggests that estrogen treatment in postmenopausal ADPKD women is linked to selective liver enlargement (Sherstha et al., 1997).
Neuroprotective and Cognition-Preserving Effects
- Over a decade of research supports the neuroprotective and cognition-preserving effects of estrogens. This led to assessments of Premarin for treating mild to moderate Alzheimer's disease. Although trials have not supported its use in treating advanced Alzheimer's, they provide insights into estrogen's neuroprotective mechanisms and potential applications in other neurodegenerative conditions (Simpkins & Singh, 2008).
Effect on Hemostasis and Blood Clotting
- Studies on natural conjugated estrogens like Premarin have been conducted to understand their impact on blood clotting and platelet function. However, no significant laboratory or clinical effects on hemostasis were demonstrated (Borchgrevink et al., 1960).
Impact on Hepatic Lipid Metabolism
- Research aimed at understanding how conjugated estrogens like Premarin influence the risk of developing cholesterol gallstones revealed that it increases biliary cholesterol by enhancing hepatic lipoprotein uptake and inhibiting bile acid synthesis, thereby diverting dietary cholesterol into bile (Everson et al., 1991).
Interaction with Estrogen Receptors
- Premarin has been studied for its interaction with estrogen receptors in contexts like traumatic brain injury in rats. It was found to protect against cortical and hippocampal cell death after injury, indicating potential therapeutic applications through estrogen receptor stimulation (Chen et al., 2009).
Mechanism of Action
Target of Action
Premarin, a brand of conjugated estrogens, primarily targets estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues in the body, including the reproductive system, cardiovascular system, and bone . They play a crucial role in the development and maintenance of the female reproductive system and secondary sexual characteristics .
Mode of Action
Premarin, being a complex mixture of estrogenic components, binds to and activates ERα and ERβ . This binding triggers a series of cellular responses, including the modulation of gene expression and cellular growth . The activation of these receptors by Premarin leads to a reduction in the elevated levels of gonadotropins seen in postmenopausal women .
Biochemical Pathways
The activation of ERs by Premarin influences several biochemical pathways. It modulates transcription through interactions with cofactors, including coactivators and corepressors involved in processes such as chromatin remodeling and the recruitment of general transcription factors . This modulation can lead to changes in cell differentiation, proliferation, and survival.
Pharmacokinetics
Premarin, being water-soluble, is well-absorbed from the gastrointestinal tract after oral administration . The distribution of Premarin and its metabolites is wide, with higher concentrations found in sex hormone-responsive tissues
Result of Action
The action of Premarin at the molecular and cellular level leads to several effects. It decreases post-injury lesion volume, attenuates neuronal cell death, inflammation, and axonal damage . It also alters the balance of pro- and anti-apoptotic proteins in favor of cell survival and improves angiogenesis and microvascular growth . These effects contribute to the therapeutic benefits of Premarin in treating menopausal symptoms and preventing osteoporosis .
Action Environment
Environmental factors, particularly diet, can influence the action of Premarin. Dietary behavior is a modifiable factor that has been shown to be impactful in cardiovascular disease . Plant-based diets have been associated with a lower risk for cardiovascular disease, cardiometabolic disease, and chronic kidney disease . These beneficial effects of consuming a plant-based diet are also observed in preeclampsia . .
Safety and Hazards
Using Premarin may increase your chance of getting cancer of the uterus (womb) . It is also associated with an increased risk of blood clots, stroke, or heart attack . You should not use Premarin if you have: undiagnosed vaginal bleeding, liver disease, a bleeding disorder, if you will have major surgery, or if you have ever had a heart attack, a stroke, a blood clot, or cancer of the breast, uterus/cervix, or vagina .
Future Directions
The dosage and administration of Premarin should be periodically reassessed by the healthcare provider . Patients should be treated with the lowest effective dose. Generally, women should be started at 0.3 mg PREMARIN daily . Subsequent dosage adjustment may be made based upon the individual patient response .
Biochemical Analysis
Biochemical Properties
Premarin’s primary components, estrone and equilin, are partial agonists in comparison with 17β-estradiol in recruiting cofactor peptides to estrogen receptor alpha (ERα) . They mediate differential ERα ligand-binding domain-cofactor interactions .
Cellular Effects
Premarin exhibits differential gene regulation patterns in MCF-7 cells . It also influences cell function by mediating ERα interaction with cofactor peptides .
Molecular Mechanism
Premarin exerts its effects at the molecular level through binding interactions with ERα . It influences changes in gene expression and mediates ERα interaction with cofactor peptides .
Temporal Effects in Laboratory Settings
It has been observed that Premarin shows differential gene regulation patterns in MCF-7 cells .
Properties
| { "Design of the Synthesis Pathway": "Premarin can be synthesized through a multi-step process that involves the isolation and purification of several key intermediates. The synthesis pathway involves the use of both chemical and enzymatic reactions, with the final product being obtained through a series of purification steps.", "Starting Materials": [ "Estrone", "Sodium hydroxide", "Sodium sulfate", "Sodium borohydride", "Diethyl ether", "Ethanol", "Acetic anhydride", "Sodium acetate", "Methyl acetoacetate", "Methylamine", "Formaldehyde", "Hydrogen chloride", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Estrone is first converted to estradiol through reduction with sodium borohydride in the presence of sodium hydroxide.", "The resulting estradiol is then reacted with acetic anhydride and sodium acetate to form estradiol acetate.", "Estradiol acetate is then reacted with methyl acetoacetate in the presence of sodium ethoxide to form 6-methyl-17-acetoxyprogesterone.", "The 6-methyl-17-acetoxyprogesterone is then reacted with methylamine and formaldehyde to form 6-methyl-17-(1'-methyl-2'-pyrrolidinyl)androsta-1,4-diene-3,17-dione.", "The final step involves the purification of the product through a series of chromatography and crystallization steps." ] } | |
| The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product. | |
CAS No. |
438-67-5 |
Molecular Formula |
C18H22NaO5S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1 |
InChI Key |
NXIYWKXROFOTPA-ZFINNJDLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
Appearance |
White to Off-White Solid |
melting_point |
Can range from 173-282 °C depending of the component |
| 12126-59-9 438-67-5 |
|
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
481-97-0 (Parent) |
solubility |
Soluble |
Synonyms |
Carentil Climarest Climopax Congest Conjugated Equine Estrogens Conjugated Estrogenic Hormones Conjugated Estrogenic Substances Conjugated Estrogens Dagynil Equine Estrogens, Conjugated Estro Feminal Estro-Feminal Estrogenic Hormones, Conjugated Estrogenic Substances, Conjugated Estrogens, Conjugated Estrogens, Conjugated (USP) Femavit Oestro Feminal Oestro-Feminal Oestrofeminal Prelestrin Premarin Presomen Progens Transannon |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


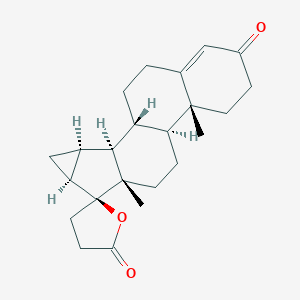

![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)
